N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(11-15-7-4-10-21-15)18-12-14-8-9-16(20-14)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLXPWWDSSTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
The final step involves the coupling of the furan and thiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are typical reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
The compound N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a notable member of the class of compounds that exhibit a variety of biological activities and potential applications in medicinal chemistry. This article explores its applications, focusing on scientific research, pharmacological properties, and synthetic methodologies.
Pharmacological Potential
This compound has been investigated for various pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antiviral activities. The presence of the furan and thiophene rings may enhance the interaction with biological targets, leading to effective inhibition of microbial growth .
- Anti-inflammatory Properties : Research indicates that derivatives of furan and thiophene can exhibit anti-inflammatory effects. This suggests that this compound may also possess similar properties, potentially useful in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic reactions:
Table 1: Synthetic Routes for this compound
Biological Studies
Several studies have focused on the biological effects of compounds related to this compound:
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various furan and thiophene derivatives against common bacterial strains. The results indicated that compounds with similar scaffolds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into this compound's potential as an antimicrobial agent .
Case Study: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of related compounds were assessed using in vitro models. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for N-[ (5-phenyfuran - 2 - yl )methyl ] - 2 - ( thiophen - 2 - yl ) - acetamide in inflammatory disorders .
Mechanism of Action
The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Bioactivity Potential: Thiophene-containing analogs (e.g., ) exhibit antimicrobial and antioxidant activities, suggesting similar applications for the target compound.
Spectroscopic and Crystallographic Data
Table 3: Spectroscopic Comparison
Target Compound Predictions :
- IR : Strong C=O stretch at ~1660–1685 cm⁻¹ and N-H stretch at ~3270 cm⁻¹.
- $ ^1H $-NMR : Aromatic protons from phenylfuran (δ 7.2–7.8) and thiophene (δ 6.9–7.4).
- Crystallography: Likely monoclinic (e.g., P21/c) based on similar amides .
Table 4: Bioactivity of Analogous Compounds
Target Compound Implications :
- The phenylfuran group may enhance lipid membrane penetration, improving antimicrobial efficacy compared to simpler thiophene derivatives .
Biological Activity
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a furan ring, a thiophene moiety, and an acetamide functional group, which are known for their diverse biological activities.
Synthesis Method
The synthesis typically involves the reaction of 5-phenylfuran-2-carboxaldehyde with thiophene derivatives under controlled conditions. Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly .
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds featuring similar structural motifs. For instance, derivatives of acetamides have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis, as evidenced by caspase activation assays .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects in neuronal cell lines like PC12. These compounds can protect cells from oxidative stress-induced damage, suggesting a potential application in neurodegenerative diseases . In one study, a related compound demonstrated superior protective effects compared to established neuroprotective agents like edaravone .
Case Studies
-
Neuroprotection in PC12 Cells
- A study synthesized several acetamide derivatives and evaluated their neuroprotective effects against sodium nitroprusside-induced damage in PC12 cells. Among them, a compound with a similar structure showed promising results with an IC50 value indicating effective protection at low concentrations .
- Anticancer Evaluation
Research Findings Summary
| Study | Biological Activity | Cell Line | IC50/Effect |
|---|---|---|---|
| Study 1 | Neuroprotection | PC12 | IC50 = 16.7 nM |
| Study 2 | Anticancer Activity | A549/C6 | Significant apoptosis induction |
Q & A
Q. Advanced Research Focus
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 inhibition profiles .
- Solubility LogP : ACD/Labs or ChemAxon software to calculate partition coefficients; experimental validation via shake-flask method (LogP ~2.5) .
- Metabolic Pathways : GLORYx predicts phase I/II metabolism, highlighting potential sulfoxidation sites on the thiophene ring .
What strategies mitigate synthetic challenges in scaling up production for in vivo studies?
Q. Advanced Research Focus
- Catalyst Optimization : Replace Pd(PPh₃)₄ with cheaper Pd/C or Ni catalysts for cost-effective cross-coupling .
- Flow Chemistry : Continuous-flow reactors improve yield (from 60% to 85%) and reduce reaction time for acylation steps .
- Green Chemistry : Use bio-based solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
